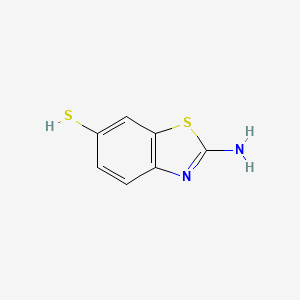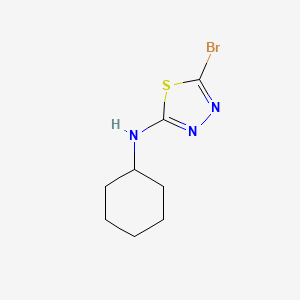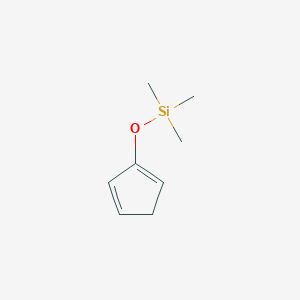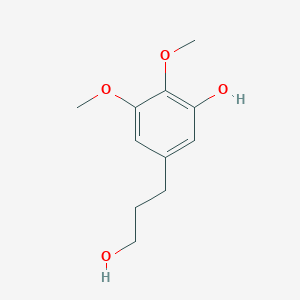
5-(3-Hydroxypropyl)-2,3-dimethoxyphenol
Overview
Description
5-(3-Hydroxypropyl)-2,3-dimethoxyphenol is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Modification
The enzymatic modification of dimethoxyphenols, like 2,6-dimethoxyphenol, using laccase catalysis can produce dimers with enhanced antioxidant capacity. This process highlights the potential of phenolic compounds in the development of bioactive compounds with improved antioxidant activities (Adelakun et al., 2012).
Thermolysis Studies
Research on the thermolysis of dimethoxyphenols, including variants such as 2,3-dimethoxyphenol, reveals insights into the reactivity and degradation pathways of these compounds. These studies are crucial for understanding the thermal behavior of lignin-like molecules (Masuku).
Novel Dimeric Compounds
The isolation of new dimeric compounds involving α-, ß-diether linkages from the hydrogenolysis of protolignin showcases the potential of dimethoxyphenols in forming complex organic structures (Hwang & Sakakibara, 1981).
Anti-Tobacco Mosaic Virus Activities
A phenolic compound structurally related to 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol, isolated from Nicotiana tabacum, has been found to possess significant anti-tobacco mosaic virus activities (Chen et al., 2014).
Product Characterization in Organic Solutions
Studies on the catalysis of dimethoxyphenol in water–organic solvent systems provide valuable information on the product characterization and potential industrial applications of these phenolic compounds (Wan, Du, & Miyakoshi, 2008).
Atmospheric Reactivity
Investigating the atmospheric reactivity of dimethoxyphenols, such as syringol, helps understand their role in air quality and pollution, particularly relating to wood smoke emissions and secondary organic aerosol formation (Lauraguais et al., 2012).
Isolation of Novel Compounds
The isolation of new compounds from various natural sources, such as Dendrobium longicornu, which includes structures related to dimethoxyphenols, contributes to the discovery of new bioactive substances with potential therapeutic applications (Hu et al., 2008).
Synthesis and Herbicidal Activity
Research into the synthesis of novel compounds, such as pyrazole benzophenone derivatives, from dimethoxyphenols can lead to the development of new herbicides with enhanced efficacy (Fu et al., 2017).
Improved Synthesis Methods
Advancements in the synthesis methods of compounds like 5,7-dimethoxycoumarin, starting from dimethoxyphenols, highlight the importance of these phenolic compounds in pharmaceutical and chemical manufacturing (Zhi-wen, 2013).
Antibacterial and Antifungal Activity
Studies on compounds extracted from Styrax ferrugineus, including nor-lignans related to dimethoxyphenols, show significant antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Pauletti et al., 2000).
Properties
IUPAC Name |
5-(3-hydroxypropyl)-2,3-dimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-10-7-8(4-3-5-12)6-9(13)11(10)15-2/h6-7,12-13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULKGPSLJYNYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


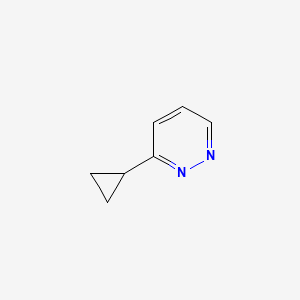

![2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-](/img/structure/B3276066.png)

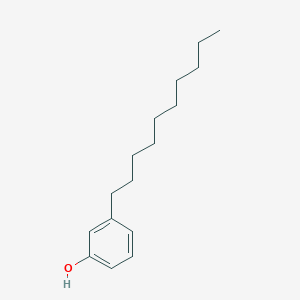
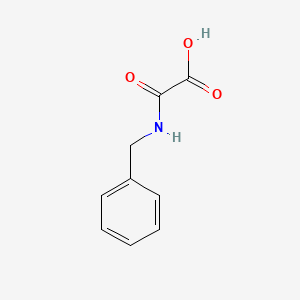
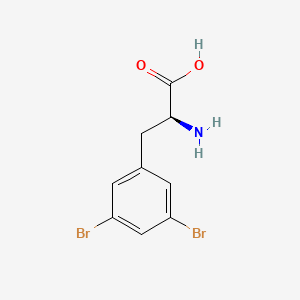
![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride](/img/structure/B3276098.png)

